molecular formula C16H15NO6 B2520617 Buxifoliadine H CAS No. 263007-72-3

Buxifoliadine H

Cat. No.: B2520617
CAS No.: 263007-72-3
M. Wt: 317.297
InChI Key: KUASSSAVQTUJGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Buxifoliadine H is complex and typically involves extraction and isolation from plant sources. The specific preparation process may vary depending on the method and purpose of the study . Generally, the leaves of Buxus wallichiana are dried and subjected to solvent extraction using polar solvents like ethanol or chloroform. The extract is then purified through various chromatographic techniques to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex extraction process and limited availability of plant sources. Most of the production is carried out in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Buxifoliadine H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

The mechanism of action of Buxifoliadine H involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Buxifoliadine H is part of a group of acridone alkaloids, which include compounds like buxifoliadine A, buxifoliadine B, and buxifoliadine E . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example:

This compound stands out due to its unique combination of biological activities, making it a compound of significant interest for further research and potential therapeutic applications .

Properties

IUPAC Name

1,3,6-trihydroxy-4,5-dimethoxy-10-methylacridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-17-12-7(4-5-8(18)15(12)22-2)14(21)11-9(19)6-10(20)16(23-3)13(11)17/h4-6,18-20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASSSAVQTUJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C=C3O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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